1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
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Description
1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Urea Biosensors
Urea, or carbamide, plays a crucial role in nitrogen metabolism, with its concentration being a marker for various diseases. Recent advances in biosensors for detecting and quantifying urea have utilized nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensitivity. These developments have implications not only for healthcare but also for environmental monitoring and food preservation, indicating the breadth of urea's relevance in scientific research (Botewad et al., 2021).
Thiophene Analogues
Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, with studies suggesting these compounds' chemical and biological behavior might influence their in vivo impact. This line of research is vital for understanding the environmental and health implications of thiophene-based compounds, including those related to urea derivatives (Ashby et al., 1978).
Urea Fertilizer Research
Urea fertilizers are widely used in agriculture, but their efficiency can be compromised by volatilization and phytotoxicity. Research has shown that adding urease inhibitors can mitigate these effects, enhancing urea's utility as a nitrogen source. This has significant implications for agricultural practices and environmental sustainability (Bremner, 1995).
Urease Inhibitors in Medical Applications
Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The development of new inhibitors could lead to treatments for these infections, demonstrating the relevance of urea derivatives in addressing health challenges (Kosikowska & Berlicki, 2011).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives, a category related to the compound , have shown promise in CNS disorder treatments and beyond. These derivatives exemplify the “druglikeness” of the scaffold, suggesting a broader application range for phenylpiperazine-based compounds in medicinal chemistry (Maia et al., 2012).
properties
IUPAC Name |
1-phenyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHKEBIYSKTKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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